3-methyl-2,4-dihydro-1H-1,3,5-triazine-6-thiol
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Overview
Description
2,2,4,4-tetramethylpentan-3-imine . This organic compound is characterized by its unique structure, which includes a central imine group flanked by two tert-butyl groups. The molecular formula for this compound is C9H19N , and it has a molecular weight of 141.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethylpentan-3-imine typically involves the reaction of 2,2,4,4-tetramethylpentan-3-one with ammonia or an amine under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus pentoxide or molecular sieves to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of 2,2,4,4-tetramethylpentan-3-imine can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-tetramethylpentan-3-imine undergoes several types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents can be used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
2,2,4,4-tetramethylpentan-3-imine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through imine chemistry.
Biology: The compound can be used in the study of enzyme mechanisms that involve imine intermediates.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals that contain imine or amine functionalities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2,4,4-tetramethylpentan-3-imine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The imine group can participate in various chemical reactions by forming intermediates such as iminium ions or carbanions. These intermediates can then undergo further transformations to yield a wide range of products.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-tetramethylpentan-3-one: This compound is structurally similar but contains a carbonyl group instead of an imine group.
2,2,4,4-tetramethylpentan-3-amine: This compound is the reduced form of 2,2,4,4-tetramethylpentan-3-imine and contains an amine group.
Uniqueness
2,2,4,4-tetramethylpentan-3-imine is unique due to its imine functionality, which allows it to participate in a variety of chemical reactions that are not possible with its ketone or amine analogs. This versatility makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
3-methyl-2,4-dihydro-1H-1,3,5-triazine-6-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3S/c1-7-2-5-4(8)6-3-7/h2-3H2,1H3,(H2,5,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTPKWUDOPDAIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=NC1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CNC(=NC1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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